

# Panipenem-Betamipron: A Technical Guide to its Efficacy Against Penicillin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Panipenem-betamipron |           |
| Cat. No.:            | B1147614             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficacy of the **panipenem-betamipron** combination against penicillin-resistant Streptococcus pneumoniae (PRSP). Panipenem is a carbapenem antibiotic with a broad spectrum of activity, co-administered with betamipron to inhibit renal uptake of panipenem and prevent nephrotoxicity.[1][2] This document synthesizes available in vitro susceptibility data, in vivo animal model results, and clinical trial outcomes to serve as a resource for researchers and professionals in drug development.

## **In Vitro Activity**

Panipenem has demonstrated potent in vitro activity against various strains of Streptococcus pneumoniae, including those with reduced susceptibility and resistance to penicillin.

### **Minimum Inhibitory Concentrations (MICs)**

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for panipenem and comparator agents against penicillin-susceptible (PSSP), penicillin-intermediate (PISP), and penicillin-resistant (PRSP) Streptococcus pneumoniae.

Table 1: Comparative MIC90 Values (µg/mL) Against S. pneumoniae Strains[3]



| Organism<br>Category              | Panipenem<br>(PAPM) | Imipenem<br>(IPM) | Meropenem<br>(MEPM) | Cefozopran<br>(CZOP) |
|-----------------------------------|---------------------|-------------------|---------------------|----------------------|
| PSSP (Penicillin<br>MIC ≤ 0.05)   | 0.012               | ≤ 0.006           | 0.05                | 0.2                  |
| PISP (Penicillin<br>MIC 0.1-0.78) | 0.05                | 0.1               | 0.39                | 0.78                 |
| PRSP (Penicillin<br>MIC ≥ 1.56)   | 0.39                | 0.78              | 1.56                | 6.25                 |

Table 2: MICs (µg/mL) Against Specific PRSP Clinical Isolates in an In Vivo Study[3]

| PRSP<br>Isolate            | Panipen<br>em<br>(PAPM) | Imipene<br>m (IPM) | Merope<br>nem<br>(MEPM) | Cefozop<br>ran<br>(CZOP) | Ceftriax<br>one<br>(CTRX) | Ampicill<br>in<br>(ABPC) | Vancom<br>ycin<br>(VCM) |
|----------------------------|-------------------------|--------------------|-------------------------|--------------------------|---------------------------|--------------------------|-------------------------|
| 9601<br>(Serotyp<br>e 6)   | 0.125                   | 0.25               | 0.5                     | 2                        | 1                         | 4                        | 0.5                     |
| 10693<br>(Serotyp<br>e 19) | 0.125                   | 0.5                | 1                       | 1                        | 1                         | 4                        | 0.25                    |

### **Experimental Protocols: Susceptibility Testing**

The primary method cited for determining the MICs of panipenem against S. pneumoniae is the agar dilution method.[3]

Protocol: Agar Dilution Method for MIC Determination

 Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar supplemented with 5% sheep blood for S. pneumoniae) are prepared, each containing a specific concentration of the antibiotic to be tested. A growth control plate with no antibiotic is also prepared.



- Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared. This typically involves growing the bacteria to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known concentration of bacterial cells.
- Inoculation: The prepared bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the growth control plate.
- Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C in a CO2enriched atmosphere) for a specified period (e.g., 18-24 hours).
- MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar plate.



Click to download full resolution via product page

Caption: Workflow for MIC determination using the agar dilution method.

### In Vivo Efficacy in a Pneumonia Model

**Panipenem-betamipron** has demonstrated significant efficacy in a murine model of pneumonia caused by PRSP, proving superior to several other tested beta-lactam antibiotics.[3]

#### **Study Design and Outcomes**

An experimental pneumonia model in mice was used to compare the in vivo efficacy of **panipenem-betamipron** with other antibiotics against two clinical isolates of PRSP.[3]

Table 3: Efficacy of Panipenem-Betamipron in a Murine Pneumonia Model[3]



| Treatment Group      | Dosing (mg/kg) | Outcome                                                                                                |
|----------------------|----------------|--------------------------------------------------------------------------------------------------------|
| Panipenem/Betamipron | 0.4, 2, 10     | Showed the greatest efficacy in reducing viable cell counts in the lungs compared to comparator drugs. |
| Imipenem/Cilastatin  | 0.4, 2, 10     | Less effective than panipenem-betamipron.                                                              |
| Meropenem            | 0.4, 2, 10     | Less effective than panipenem-betamipron.                                                              |
| Ceftriaxone          | 0.4, 2, 10     | Less effective than panipenem-betamipron.                                                              |
| Ampicillin           | 0.4, 2, 10     | Less effective than panipenem-betamipron.                                                              |
| Vancomycin           | 0.4, 2, 10     | Less effective than panipenem-betamipron.                                                              |

## **Experimental Protocol: Murine Pneumonia Model**

- Animal Model: ddY male mice were used for the study.[3]
- Infection: A clinical isolate of PRSP (strain 9601 or 10693) was inoculated intranasally to induce pneumonia.[3]
- Treatment: Antibiotics were administered subcutaneously at doses of 0.4, 2, and 10 mg/kg at 18, 26, 42, and 50 hours post-infection.[3]
- Endpoint: Viable bacterial cell counts in the lungs were determined at 66 hours post-infection to assess the efficacy of the treatment.[3]





Click to download full resolution via product page

Caption: Experimental workflow of the murine pneumonia model.

## **Clinical Efficacy**



Clinical studies in both pediatric and adult populations have demonstrated the effectiveness of **panipenem-betamipron** in treating various bacterial infections, including those caused by PRSP.

#### **Pediatric Studies**

In a study involving 11 pediatric patients with various infections, including one case of PRSP meningitis, **panipenem-betamipron** administered at 50-69 mg/kg/day resulted in good clinical responses in all patients.[4] Bacteriological eradication was achieved in all 9 evaluable cases. [4] Another study with 15 children, primarily with acute pneumonia, showed good to excellent clinical responses in all patients, with 100% bacteriological eradication for the 12 identified strains.[5]

#### **Adult Studies**

A multicenter clinical trial for moderate to severe pulmonary infections in 621 patients showed an overall effective rate of 84.4% for **panipenem-betamipron**.[6] The bacteriological eradication rate was 80.9%.[6] Large, randomized clinical trials have shown that **panipenem-betamipron** has good clinical and bacteriological efficacy, similar to that of imipenem/cilastatin, in adults with respiratory and urinary tract infections.[1][2]

Table 4: Summary of Clinical Efficacy Data



| Population | Infection<br>Type                     | Dosage             | Clinical<br>Efficacy                  | Bacteriologi<br>cal<br>Eradication | Reference |
|------------|---------------------------------------|--------------------|---------------------------------------|------------------------------------|-----------|
| Pediatric  | Various (incl.<br>PRSP<br>meningitis) | 50-69<br>mg/kg/day | 100%<br>good/excellen<br>t response   | 100% (9<br>cases)                  | [4]       |
| Pediatric  | Acute<br>Pneumonia,<br>etc.           | Not specified      | 100%<br>good/excellen<br>t response   | 100% (12<br>strains)               | [5]       |
| Adult      | Moderate to<br>Severe<br>Pulmonary    | 500 mg q6h         | 84.4% overall effective rate          | 80.9%                              | [6]       |
| Adult      | Respiratory &<br>Urinary Tract        | Not specified      | Similar to<br>imipenem/cila<br>statin | Similar to imipenem/cila statin    | [1][2]    |

#### **Mechanism of Action**

Like other beta-lactam antibiotics, panipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis.

Panipenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[7] In Streptococcus pneumoniae, key PBPs include PBP1a, PBP1b, PBP2a, PBP2b, and PBP2x.[7] The inhibition of these enzymes disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Resistance to penicillin in S. pneumoniae is primarily due to alterations in these PBPs, which reduce their affinity for beta-lactam antibiotics.[8][9] The potent activity of carbapenems like panipenem against PRSP is attributed to their high affinity for these altered PBPs and stability against beta-lactamases.[1]





Click to download full resolution via product page

Caption: Mechanism of action of Panipenem against S. pneumoniae.

### Conclusion



Panipenem-betamipron exhibits potent in vitro activity against penicillin-resistant Streptococcus pneumoniae, which translates to significant in vivo efficacy in preclinical models of pneumonia. Clinical data from both pediatric and adult populations support its use in treating infections where PRSP is a potential pathogen. Its mechanism of action, targeting essential penicillin-binding proteins, makes it a valuable therapeutic option in an era of increasing antimicrobial resistance. This guide provides a foundational understanding for further research and development in the field of antibacterial therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Panipenem/betamipron PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro and in vivo activities of panipenem against penicillin-resistant Streptococcus pneumoniae] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on efficacy and safety of panipenem/betamipron against infections in pediatrics and on its movement to cerebrospinal fluid including cases of penicillin-resistant Streptococcus pneumoniae meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical studies on panipenem/betamipron in pediatrics] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The clinical efficacy and safety of panipenem-betamipron in treatment of moderate to severe pulmonary infection] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of β-Lactam Action in Streptococcus pneumoniae: the Piperacillin Paradox -PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Panipenem-Betamipron: A Technical Guide to its Efficacy Against Penicillin-Resistant Streptococcus pneumoniae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147614#panipenembetamipron-s-efficacy-against-penicillin-resistant-streptococcus-pneumoniae]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com